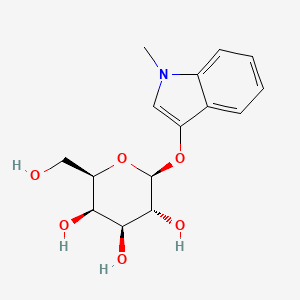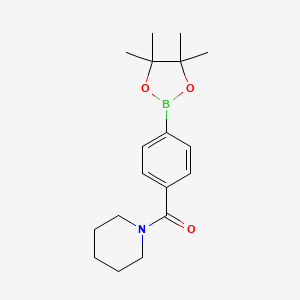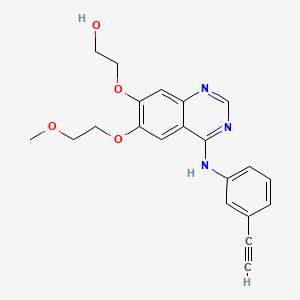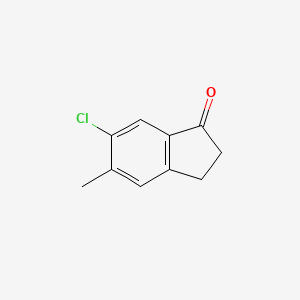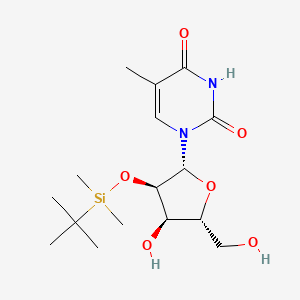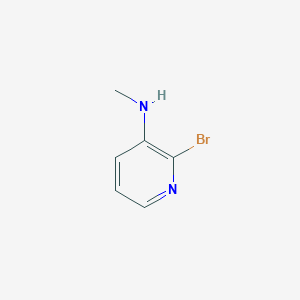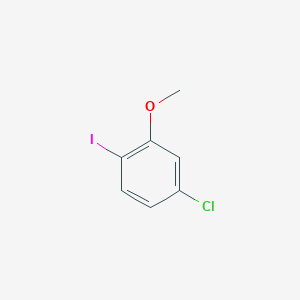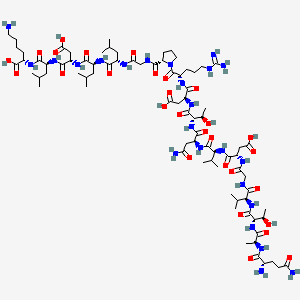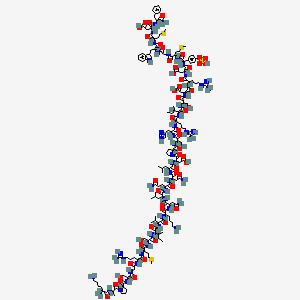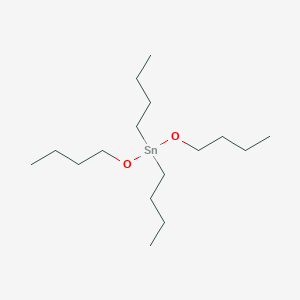
Dibutoxydibutylstannane
概述
描述
- Dibutoxydibutylstannane (CAS number: 3349-36-8) is an organotin compound.
- It is a derivative of tin with butyl groups attached to it.
- The chemical formula is C16H36O2Sn .
Synthesis Analysis
- Unfortunately, I do not have access to specific details about the synthesis of Dibutoxydibutylstannane. For a comprehensive analysis, I recommend referring to relevant scientific literature or research papers.
Molecular Structure Analysis
- The molecular structure of Dibutoxydibutylstannane consists of a central tin atom bonded to four butyl groups and two oxygen atoms.
- The compound has a tetrahedral geometry around the tin atom.
Chemical Reactions Analysis
- Again, specific chemical reactions involving Dibutoxydibutylstannane would require detailed research.
- It is essential to explore its reactivity, stability, and potential reactions with other compounds.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the purity and crystalline form.
- Density : Relatively high due to the presence of tin.
- Solubility : Insoluble in water but soluble in organic solvents.
科学研究应用
Electrochemical Synthesis of Polystannanes
Dibutoxydibutylstannane is utilized in the electrochemical synthesis of dialkylsubstituted polystannanes. Research conducted by Okano et al. (1998) demonstrated the electrochemical polymerization of dibutyldichlorostannane, leading to the formation of poly(dibutylstannane). This process employs a one-compartment cell with a platinum cathode and a silver anode, highlighting the compound's significance in polymer chemistry and its potential applications in creating materials with unique properties (Okano et al., 1998).
Radical Chemistry and Organic Synthesis
Dibutoxydibutylstannane plays a crucial role in radical chemistry, offering a pathway to generate carbon radicals from carboxylic acids. Barton et al. (1985) explored this aspect by reducing thiohydroxamic esters with tributylstannane in a radical chain reaction. This method facilitates the generation of nor-alkanes and showcases the compound's utility in creating complex organic molecules, which could have implications for the synthesis of pharmaceuticals and agrochemicals (Barton et al., 1985).
Stereoselective Allylation Reactions
In the field of stereoselective synthesis, dibutoxydibutylstannane derivatives are applied to control the outcome of allylation reactions. Williams and Fultz (2005) demonstrated the use of bis-stannylation of 1-(methoxy)methoxyallene to yield a highly reactive allylation reagent, enabling efficient construction of 1,2-diol derivatives. This research underlines the importance of dibutoxydibutylstannane in facilitating precise control over the stereochemistry of organic reactions, which is crucial for the development of drugs and other stereochemically pure substances (Williams & Fultz, 2005).
安全和危害
- Dibutoxydibutylstannane may produce an allergic reaction.
- Proper handling and safety precautions are necessary during its use.
未来方向
- Research on Dibutoxydibutylstannane should focus on improving its safety profile, exploring alternative synthesis methods, and investigating its potential applications in various fields.
属性
IUPAC Name |
dibutoxy(dibutyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O.2C4H9.Sn/c2*1-2-3-4-5;2*1-3-4-2;/h2*2-4H2,1H3;2*1,3-4H2,2H3;/q2*-1;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCPMRIOBZXXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Sn](CCCC)(CCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062986 | |
| Record name | Dibutoxydibutylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Arkema MSDS] | |
| Record name | Dibutyltin dibutoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13752 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dibutoxydibutylstannane | |
CAS RN |
3349-36-8 | |
| Record name | Dibutyltin dibutoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dibutoxydibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutoxydibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutoxydibutylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutoxydibutylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

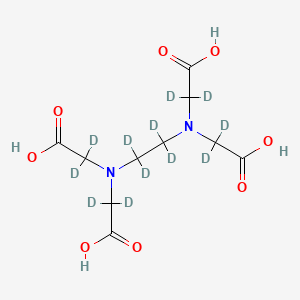
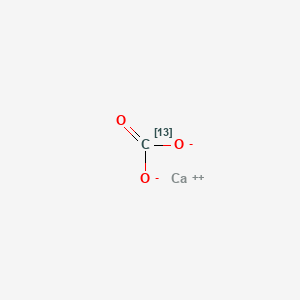
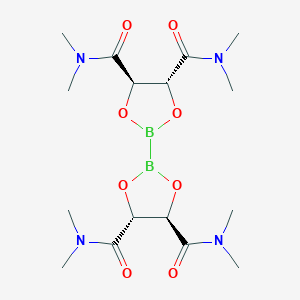
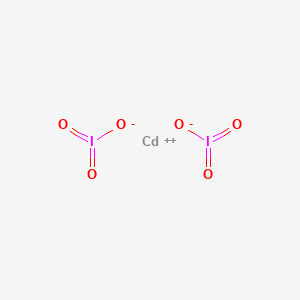
![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
